molecular formula C17H20BrNO2 B13780941 3-(p-Toluoyloxy)phenyltrimethylammonium bromide CAS No. 63951-42-8

3-(p-Toluoyloxy)phenyltrimethylammonium bromide

Cat. No.: B13780941
CAS No.: 63951-42-8
M. Wt: 350.2 g/mol
InChI Key: XWMWUNNOHGBMRT-UHFFFAOYSA-M
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Description

3-(p-Toluoyloxy)phenyltrimethylammonium bromide: is a quaternary ammonium compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide typically involves the reaction of p-toluic acid with phenyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

Chemistry: 3-(p-Toluoyloxy)phenyltrimethylammonium bromide is used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.

Biology: In biological research, this compound is used as a biochemical reagent for studying enzyme kinetics and protein interactions. It is also utilized in the preparation of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its reactivity and stability make it a valuable building block for drug development.

Industry: In industrial applications, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its quaternary ammonium structure allows it to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

  • Phenyltrimethylammonium bromide
  • Benzyltrimethylammonium bromide
  • Tetraethylammonium bromide

Comparison:

  • Phenyltrimethylammonium bromide: Similar in structure but lacks the p-toluoyloxy group, making it less reactive in certain esterification reactions.
  • Benzyltrimethylammonium bromide: Contains a benzyl group instead of the p-toluoyloxy group, leading to different reactivity and applications.
  • Tetraethylammonium bromide: Lacks the aromatic ring, resulting in different chemical properties and uses.

Uniqueness: 3-(p-Toluoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the p-toluoyloxy group, which enhances its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to perform.

Properties

CAS No.

63951-42-8

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2 g/mol

IUPAC Name

trimethyl-[3-(4-methylbenzoyl)oxyphenyl]azanium;bromide

InChI

InChI=1S/C17H20NO2.BrH/c1-13-8-10-14(11-9-13)17(19)20-16-7-5-6-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1

InChI Key

XWMWUNNOHGBMRT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-]

Origin of Product

United States

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